Beloranib hemioxalate, a methionine aminopeptidase 2 (MetAP2) inhibitor, has emerged as a potential therapeutic agent in the treatment of obesity and type 2 diabetes. MetAP2 inhibitors have been shown to induce significant weight loss and improve glycemic control in clinical settings. However, the development of beloranib was halted due to safety concerns, specifically an imbalance of venous thromboembolism events in treated individuals compared to those receiving a placebo1.
The mechanism by which beloranib exerts its effects is through the inhibition of MetAP2, an enzyme that plays a role in the regulation of fat metabolism. By inhibiting this enzyme, beloranib affects the central regulation of feeding and energy expenditure. In clinical trials, beloranib administration resulted in substantial weight loss and improvements in HbA1c levels, a marker of long-term blood glucose control, in individuals with obesity and type 2 diabetes1. In animal models, beloranib treatment led to a significant reduction in body weight gain and food intake, which was not associated with changes in body temperature or locomotor activity, suggesting a specific action on the central regulation of feeding2.
In a randomized, placebo-controlled clinical trial, beloranib demonstrated efficacy in producing meaningful weight loss and improvement in HbA1c levels among participants with obesity and type 2 diabetes. The trial showed that participants receiving beloranib experienced a significant reduction in weight and HbA1c compared to those receiving a placebo. However, the trial was terminated early due to safety concerns1.
Beloranib has also been tested in rat models of genetic and hypothalamic obesity. In rats with a combined medial hypothalamic lesion (CMHL) and in melanocortin-4 receptor knockout (MC4rKO) rats, beloranib treatment resulted in robust reductions in excess weight and hyperphagia. The treatment improved glucose tolerance and reduced plasma insulin levels, indicating its potential application in severe treatment-resistant obesity cases2.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: